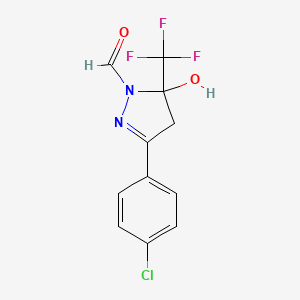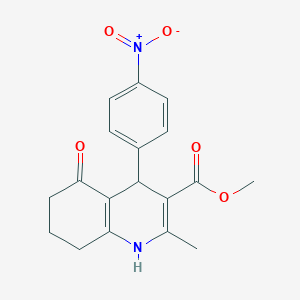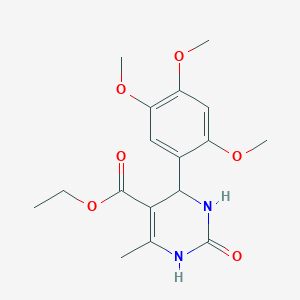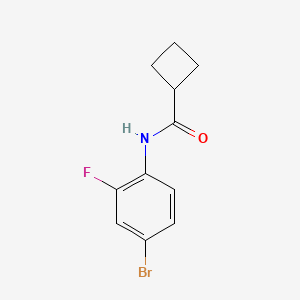![molecular formula C15H14Cl2O3 B5146070 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most widely used NSAIDs worldwide.
作用機序
Diclofenac works by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain, swelling, and fever. By inhibiting the production of prostaglandins, 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene reduces inflammation, relieves pain, and lowers fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and lower fever. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Diclofenac has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events.
実験室実験の利点と制限
Diclofenac has a number of advantages and limitations for use in lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying the inflammatory response. However, its side effects, particularly its potential for gastrointestinal bleeding and renal toxicity, make it a less than ideal choice for long-term studies.
将来の方向性
There are a number of potential future directions for research on 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of new formulations that reduce the risk of side effects. Another area of interest is the development of new drugs that target the COX enzymes in a more selective manner, reducing the risk of side effects. Finally, there is interest in studying the potential role of 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene in the treatment of other conditions, such as cancer and Alzheimer's disease.
合成法
The synthesis of 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves the reaction of 2-(4-methoxyphenoxy)ethanol with thionyl chloride to form the corresponding chloroethyl ether. This intermediate is then reacted with 1,3-dichlorobenzene in the presence of a base to yield 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Diclofenac is also believed to have antioxidant properties, which may contribute to its anti-inflammatory effects.
特性
IUPAC Name |
1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-18-11-5-7-12(8-6-11)19-9-10-20-15-13(16)3-2-4-14(15)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKOZIZQTHVNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)
![N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)


![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)
![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)

![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)

![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)